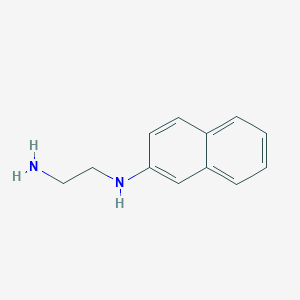

N1-(naphthalen-2-yl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-naphthalen-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRCJZDLEIZAMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23314-26-3 | |

| Record name | N1-(naphthalen-2-yl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Optimization for N1 Naphthalen 2 Yl Ethane 1,2 Diamine

Historical Evolution of Synthetic Approaches to N1-(naphthalen-2-yl)ethane-1,2-diamine and Related Structures

The synthesis of N-arylethylenediamines and related structures has been a subject of chemical research for many decades, driven by their potential applications in various fields, including pharmaceuticals. Early synthetic work, dating back to the mid-20th century, often relied on straightforward, robust reactions that established the foundational routes to these compounds.

Patents from as early as 1956 describe methods for producing substituted alkylenediamines, highlighting the long-standing industrial and academic interest in this class of molecules scribd.com. Research in the 1970s further explored N-arylethylenediamines as part of broader investigations into compounds with potential biological activity, such as anorectic agents acs.org. These early approaches typically involved multi-step sequences and were often limited by harsh reaction conditions, moderate yields, and a lack of stereochemical control. The primary methods included the reaction of an aryl amine with a halogenated amine or the reduction of corresponding amides or nitriles. These foundational methods, while effective for producing racemic mixtures, paved the way for the development of more refined and specialized synthetic pathways in subsequent years.

Contemporary Synthetic Pathways to this compound

Modern organic synthesis offers a diverse toolkit for the preparation of this compound. These contemporary methods prioritize efficiency, selectivity, and sustainability, often employing catalytic systems and milder reaction conditions.

A classical yet still relevant approach to synthesizing N-arylethylenediamines is through nucleophilic substitution. This method typically involves the reaction of a nucleophilic amine with a halogenated electrophile. For the synthesis of this compound, this can be envisioned in two primary ways:

Reaction of 2-Naphthylamine (B18577) with a 2-Haloethylamine Derivative: In this route, 2-naphthylamine acts as the nucleophile, displacing a halide (typically chloro or bromo) from a protected 2-haloethylamine, such as 2-chloroethanamine.

Reaction of Ethylenediamine (B42938) with a Halonaphthalene: Alternatively, ethylenediamine can serve as the nucleophile, reacting with a 2-halonaphthalene. This approach is generally less common due to the potential for multiple substitutions on the diamine and the lower reactivity of aryl halides compared to alkyl halides.

A related strategy involves the aminolysis of N-(2-bromoethyl)amides with an arylamine, followed by cyclization or further modification researchgate.net. For example, reacting 2-bromoethylamine hydrobromide with an acylating agent can form an N-(2-bromoethyl)amide, which then reacts with an arylamine like 2-naphthylamine to yield the N-acyl-N'-arylethylenediamine precursor researchgate.net. This intermediate can then be hydrolyzed to the desired diamine. The choice of solvent, base, and temperature is crucial for optimizing the yield and minimizing side products, such as N,N-bis-(2-amidoethyl)arylamine researchgate.net.

| Reactants | Reaction Type | Key Intermediates | Potential Side Products |

| 2-Naphthylamine + 2-Chloroethanamine | Nucleophilic Substitution | - | Di-substituted products |

| N-(2-bromoethyl)amide + 2-Naphthylamine | Aminolysis | N-acyl-N'-(naphthalen-2-yl)ethylenediamine | N,N-bis-(2-amidoethyl)naphthalene |

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines masterorganicchemistry.com. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine wikipedia.org.

For the synthesis of this compound, a plausible route involves the reaction of 2-naphthaldehyde with ethylenediamine. The initial condensation would form an imine, which is then reduced. A challenge in this specific reaction is the potential for reaction at both amino groups of ethylenediamine. A more controlled approach would utilize a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, reacting with 2-naphthaldehyde, followed by reduction and deprotection.

A variety of reducing agents can be employed, with their choice depending on the substrate and desired selectivity masterorganicchemistry.com.

Sodium borohydride (NaBH₄): A common and cost-effective reagent, but it can also reduce the initial aldehyde or ketone. Therefore, it is typically added after the imine has been allowed to form commonorganicchemistry.com.

Sodium cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of carbonyl groups and is effective under mildly acidic conditions masterorganicchemistry.com.

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones, tolerating many functional groups commonorganicchemistry.comorganic-chemistry.org.

Recent advancements include the use of transition metal catalysts, such as iridium complexes, for direct asymmetric reductive amination (DARA), which can produce chiral amines with high enantioselectivity nih.gov.

| Reducing Agent | Key Features | Typical Solvents |

| Sodium triacetoxyborohydride (STAB) | Mild, selective, water-sensitive | Dichloroethane (DCE), Dichloromethane (DCM), THF |

| Sodium cyanoborohydride (NaCNBH₃) | Selective for imines, not water-sensitive | Methanol (MeOH) |

| Sodium borohydride (NaBH₄) | Cost-effective, can reduce carbonyls | Methanol (MeOH), Ethanol (EtOH) |

This two-step sequence provides a reliable method for constructing the target diamine. The first step involves the formation of an amide bond, which is then reduced in the second step to the corresponding amine. This strategy offers good control and generally high yields.

The synthesis would typically begin with 2-naphthylamine, which is acylated using a derivative of aminoacetic acid where the amino group is protected (e.g., N-Boc-glycine). The coupling is usually facilitated by a carbodiimide reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms an intermediate amide, N-(naphthalen-2-yl)-2-((tert-butoxycarbonyl)amino)acetamide.

The subsequent and crucial step is the reduction of the amide carbonyl group. Several reagents are available for this transformation organic-chemistry.org:

Lithium aluminum hydride (LiAlH₄): A powerful and common reducing agent for amides, though it requires anhydrous conditions and careful handling.

Borane (BH₃): Often used as a complex with THF (BH₃·THF), it is a highly effective reagent for amide reduction.

Hydrosilanes: In combination with transition-metal catalysts, hydrosilanes offer a milder alternative for amide reduction organic-chemistry.org.

After the reduction, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, this compound.

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of stereoselective synthetic methods. These approaches are crucial when a specific stereoisomer of a chiral diamine is required.

Asymmetric Reductive Amination: As mentioned earlier, the use of chiral catalysts can render reductive amination processes asymmetric. Iridium-phosphoramidite complexes, for instance, have been shown to be highly efficient for the direct asymmetric reductive amination of various ketones with primary alkyl amines, achieving excellent enantioselectivity with low catalyst loadings nih.gov.

Chiral Auxiliaries: Another common strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. Condensation of a chiral sulfinamide with an appropriate aldehyde or ketone generates a chiral N-tert-butanesulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group nih.govnih.gov. Subsequent removal of the auxiliary yields the enantiomerically enriched primary amine. This approach could be adapted to produce chiral versions of this compound.

Enzyme-Catalyzed Reactions: Chemoenzymatic methods utilize enzymes to catalyze key transformations with high selectivity. For example, transaminases can be used to convert ketones to chiral amines. While direct enzymatic synthesis of this compound might not be established, enzymes could be used to create a chiral precursor, which is then elaborated into the final product. The biosynthesis of various diamines in microorganisms also provides a blueprint for developing biocatalytic routes nih.gov.

Photochemical reactions, which use light to initiate chemical transformations, represent a modern and sustainable approach to synthesis. Recent research has demonstrated the potential of photochemistry for the synthesis of diamines.

One innovative method involves a redox-neutral, enantioselective coupling between N-arylaminomethanes and N-sulfonyl aldimines under visible light irradiation, using a transition-metal photosensitizer organic-chemistry.org. This strategy allows for the construction of complex 1,2-diamines.

Another approach is the metal-free, photosensitized dearomative unsymmetrical diamination of electron-rich arenes researchgate.net. This method can produce vicinal diamines with excellent regio- and diastereoselectivity. Researchers at Rice University have also developed a photochemical process that simplifies the synthesis of diamine precursors by passing a mild solution of reagents through an illuminated loop, promoting the desired reaction under gentle conditions eurekalert.org. While these methods may not have been specifically applied to this compound yet, they represent the cutting edge of diamine synthesis and hold promise for future applications.

Regioselectivity and Diastereoselectivity Considerations in this compound Synthesis

The synthesis of this compound presents notable challenges in controlling both regioselectivity and, where applicable, diastereoselectivity. The naphthalene (B1677914) ring system offers multiple positions for substitution, and the presence of two distinct nitrogen atoms in the ethylenediamine moiety adds another layer of complexity.

Regioselectivity in the context of this synthesis primarily refers to the selective formation of the N-2 substituted naphthalene derivative over the N-1 isomer. The electronic properties of the naphthalene ring influence the nucleophilicity of the amino group. The 2-position is generally less sterically hindered than the 1-position, which can be a determining factor in many synthetic approaches.

One common synthetic route involves the nucleophilic substitution of a naphthalenyl halide or sulfonate with ethylenediamine. In such reactions, the choice of catalyst and reaction conditions is paramount in directing the substitution to the desired position. For instance, in Buchwald-Hartwig amination reactions, the ligand choice can significantly influence the regiochemical outcome.

Another key consideration is the potential for di-substitution on the ethylenediamine nitrogen atoms. To achieve mono-substitution and afford the desired N1-substituted product, a significant excess of ethylenediamine is often employed. Alternatively, one of the amino groups of ethylenediamine can be protected with a suitable protecting group, which is later removed after the N-arylation step.

Diastereoselectivity becomes a critical factor when chiral centers are present or introduced during the synthesis. For instance, if a chiral derivative of ethylenediamine is used, the reaction can lead to the formation of diastereomers. The development of atroposelective synthesis methods for related N-aryl-2-naphthylamines provides insight into controlling stereochemistry. Although focusing on the formation of N-C axial chirality, the principles of using chiral catalysts, such as chiral phosphoric acids, to induce stereoselectivity through mechanisms like π-π stacking and hydrogen bonding interactions could be adapted to control the stereochemical outcome when synthesizing chiral this compound derivatives. researchgate.netnih.gov

The following table summarizes key factors influencing selectivity in the synthesis of this compound:

| Selectivity Factor | Controlling Parameters | Desired Outcome |

| Regioselectivity | Choice of starting naphthalene derivative (e.g., 2-bromonaphthalene vs. 1-bromonaphthalene), steric hindrance, electronic effects, catalyst and ligand system (e.g., in cross-coupling reactions). | Preferential substitution at the 2-position of the naphthalene ring. |

| Mono- vs. Di-substitution | Molar ratio of reactants (excess ethylenediamine), use of protecting groups on one of the ethylenediamine nitrogens. | Formation of the mono-N-substituted product. |

| Diastereoselectivity | Use of chiral starting materials (e.g., chiral ethylenediamine derivatives), application of chiral catalysts or auxiliaries, reaction conditions (temperature, solvent). | Formation of a single diastereomer. |

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity of this compound is crucial for its application in research and as a precursor in the synthesis of more complex molecules. Advanced purification techniques are often necessary to remove starting materials, byproducts, and isomeric impurities.

Chromatographic Separation Methodologies

Chromatography is a powerful tool for the purification of this compound, particularly for separating it from its structural isomer, N1-(naphthalen-1-yl)ethane-1,2-diamine, and other closely related impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the separation of aromatic amine isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in the hydrophobicity and electronic properties between the 1- and 2-substituted naphthalene rings allow for their resolution. Supercritical fluid chromatography (SFC) presents a more environmentally friendly alternative to HPLC, offering faster separation times while reducing the consumption of organic solvents.

Column Chromatography: For larger scale purifications, column chromatography using silica gel or alumina is commonly employed. The choice of eluent system is critical and is typically optimized using thin-layer chromatography (TLC). A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can effectively separate the desired product from less polar and more polar impurities.

The following table outlines common chromatographic techniques for the purification of aromatic diamines:

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Principle of Separation |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | Differential hydrophobicity |

| Normal-Phase HPLC | Silica, Cyano | Hexane/Ethyl Acetate, Heptane/Isopropanol | Differential polarity |

| Supercritical Fluid Chromatography (SFC) | Various chiral and achiral columns | Supercritical CO2 with co-solvents (e.g., Methanol) | Polarity and molecular shape |

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Adsorption and polarity |

Controlled Crystallization and Precipitation Protocols

Crystallization is a cost-effective and scalable method for the purification of solid compounds like this compound. The success of this technique relies on the difference in solubility between the desired compound and its impurities in a given solvent or solvent system.

Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a pure form, while the impurities remain in the mother liquor. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines, solvents like ethanol, methanol, or mixtures with water or less polar solvents such as toluene can be effective.

Precipitation: In some cases, the product can be selectively precipitated from a solution by adding an anti-solvent, a solvent in which the desired compound is insoluble. This technique is particularly useful for removing highly soluble impurities.

Salt Formation and Crystallization: A common strategy for purifying amines is to convert them into a salt (e.g., hydrochloride or oxalate) by treating them with an appropriate acid. These salts often have different crystallization properties than the free base, which can be exploited for purification. After purification of the salt, the free amine can be regenerated by treatment with a base.

The following table provides a summary of crystallization-based purification methods:

| Technique | Procedure | Key Considerations |

| Recrystallization | Dissolve in a minimal amount of hot solvent, cool slowly to induce crystallization. | Solvent selection, cooling rate, initial purity of the crude product. |

| Precipitation | Dissolve in a good solvent, add an anti-solvent to induce precipitation. | Choice of solvent and anti-solvent, rate of anti-solvent addition. |

| Salt Crystallization | Convert the amine to a salt, crystallize the salt, and then regenerate the free amine. | Choice of acid, solubility of the resulting salt, efficiency of regeneration. |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comjocpr.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. For instance, a direct amination of 2-naphthol with ethylenediamine, if feasible, would have a higher atom economy than a route involving the displacement of a leaving group.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The principles of green chemistry encourage the use of safer alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. ewadirect.comtext2fa.ir The development of synthetic methods that can be performed in these greener solvents is a key area of research. For instance, exploring aqueous conditions for the synthesis of N-substituted ethylenediamine derivatives can significantly reduce the environmental footprint.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. For the synthesis of this compound, the development of efficient and recyclable catalysts for C-N bond formation is a primary goal.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

The following table highlights the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. wordpress.comjocpr.com | Reduced waste, more efficient use of resources. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or bio-derived solvents instead of volatile organic compounds. ewadirect.comtext2fa.ir | Reduced environmental pollution and health hazards. |

| Catalysis | Employing catalytic methods (e.g., transition metal catalysis) instead of stoichiometric reagents. | Lower waste generation, potential for catalyst recycling. |

| Energy Efficiency | Performing reactions at ambient temperature and pressure; utilizing microwave irradiation. | Reduced energy consumption and associated costs. |

| Renewable Feedstocks | Investigating the use of starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

Advanced Spectroscopic and Crystallographic Elucidation of N1 Naphthalen 2 Yl Ethane 1,2 Diamine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of N1-(naphthalen-2-yl)ethane-1,2-diamine are dictated by the electronic environments of the constituent protons and carbons. The naphthalene (B1677914) moiety, with its delocalized π-electron system, exerts a significant anisotropic effect, causing a downfield shift for the aromatic protons. The protons on the ethylenediamine (B42938) chain exhibit characteristic shifts for aliphatic amines.

Similarly, the ¹³C NMR spectrum would show signals for the ten carbons of the naphthalene ring and the two carbons of the ethylenediamine chain. The chemical shifts of the naphthalenic carbons are influenced by the position of the substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H | 7.0 - 8.0 | - |

| Naphthalene C | 110 - 145 | - |

| -NH-CH₂- | ~3.4 - 3.6 | ~45 - 50 |

| -CH₂-NH₂ | ~3.0 - 3.2 | ~40 - 45 |

| -NH- | Variable | - |

| -NH₂ | Variable | - |

Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the molecule's connectivity and conformation. libretexts.orgnih.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. Key correlations would be observed between the protons on the ethylenediamine chain (-NH-CH ₂-CH ₂-NH₂) and among the protons within the naphthalene ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethylenediamine chain and the naphthalene ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connection between the ethylenediamine chain and the naphthalene ring, for instance, by showing a correlation between the protons of the -NH-CH₂- group and the C2 carbon of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. NOESY data would be instrumental in determining the preferred conformation of the molecule, particularly the orientation of the ethylenediamine side chain relative to the naphthalene ring.

Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations | Information Gained |

| COSY | H(CH₂-N) ↔ H(CH₂-NH₂) | Connectivity of the ethylenediamine chain |

| Aromatic H ↔ Aromatic H | Connectivity within the naphthalene ring | |

| HMQC/HSQC | H(CH₂-N) ↔ C(CH₂-N) | Direct C-H bond confirmation |

| H(CH₂-NH₂) ↔ C(CH₂-NH₂) | Direct C-H bond confirmation | |

| Aromatic H ↔ Aromatic C | Direct C-H bond confirmation | |

| HMBC | H(CH₂-N) ↔ C2 (Naphthalene) | Attachment point of the side chain |

| Aromatic H ↔ various Aromatic C | Confirmation of naphthalene ring structure | |

| NOESY | H(CH₂-N) ↔ H1/H3 (Naphthalene) | Conformational preference and spatial proximity |

The flexibility of this compound is primarily associated with the rotation around the C(naphthyl)-N single bond. Dynamic NMR spectroscopy is a powerful tool to study such rotational barriers. In contrast to 1-naphthylamines which can exhibit significant rotational hindrance leading to anisochronous signals for geminal groups at low temperatures, 2-naphthylamines generally have a more planar ground state. This suggests that the rotational barrier around the C2-N bond in this compound is likely to be lower, and the protons of the methylene (B1212753) groups are expected to remain equivalent over a broader temperature range.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. spectroscopyonline.comresearchgate.netnih.gov

The FT-IR and Raman spectra of this compound would be characterized by the following key vibrational modes:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups will show stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylenediamine chain will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to a series of bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibrations of the amine groups are expected in the 1550-1650 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds will produce bands in the 1000-1350 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1650 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1350 |

High-Resolution Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. uni.lu The predicted monoisotopic mass of this compound (C₁₂H₁₄N₂) is 186.1157 g/mol . HRMS would also show characteristic adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. miamioh.edumdpi.com For this compound, the fragmentation is likely to proceed through several key pathways upon ionization:

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable iminium ion. Cleavage of the bond between the two methylene groups of the ethylenediamine chain is highly probable.

Loss of the Ethylenediamine Chain: Cleavage of the C(naphthyl)-N bond could lead to the formation of a naphthalenyl cation or a radical cation.

Fragmentation of the Naphthalene Ring: At higher energies, the naphthalene ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the side chain.

Predicted Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 187.1230 | [M+H]⁺ (Protonated Molecule) |

| 186.1157 | [M]⁺ (Molecular Ion) |

| 157.0862 | [M - CH₂NH]⁺ |

| 143.0706 | [M - C₂H₅N]⁺ |

| 127.0542 | [C₁₀H₇]⁺ (Naphthalenyl Cation) |

Note: These are predicted values based on general fragmentation rules for similar compounds.

Single Crystal X-ray Diffraction Studies of this compound and its Salts

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound or its simple salts was found in the surveyed literature, such a study would be highly informative.

If suitable crystals could be grown, X-ray diffraction analysis would reveal:

The precise conformation of the ethylenediamine side chain.

The planarity of the naphthalene ring system.

The dihedral angle between the plane of the naphthalene ring and the C-N-C plane of the side chain.

The nature and geometry of intermolecular hydrogen bonds involving the primary and secondary amine groups, which would dictate the crystal packing.

For instance, the crystal structure of ethane-1,2-diammonium naphthalene-1,5-disulfonate (B1223632) shows how the ethane-1,2-diammonium cation is involved in a network of hydrogen bonds. rsc.org A similar analysis of this compound or its salts would provide invaluable insight into its solid-state structure.

Solid-State Molecular Conformation and Crystal Packing

In the solid state, the conformation of this compound is dictated by a balance of intramolecular steric constraints and the drive to form efficient intermolecular packing. The ethylenediamine fragment is flexible, with the torsion angle between the two amine groups being a key conformational parameter. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the naphthalene ring and the terminal amine group, while positioning the hydrogen bond donors and acceptors for effective intermolecular interactions.

The crystal packing is expected to be heavily influenced by the interplay of hydrogen bonding and π-stacking interactions. The naphthalene rings, being large aromatic surfaces, are likely to arrange in a way that maximizes π-π interactions, leading to either a herringbone or a parallel-displaced packing motif. The specific arrangement will be a compromise between maximizing these π-π interactions and satisfying the directional requirements of the hydrogen bonds formed by the diamine moiety.

Hypothetical Crystallographic Data for this compound Disclaimer: The following crystallographic data is hypothetical and generated for illustrative purposes based on common packing motifs for similar aromatic diamines. It is not based on experimental single-crystal X-ray diffraction data.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.8 |

| β (°) | 105 |

| Volume (ų) | 1065 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.16 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The supramolecular architecture of crystalline this compound would be stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The primary and secondary amine groups of the ethylenediamine moiety are excellent hydrogen bond donors, while the nitrogen atoms also act as acceptors. This would lead to the formation of a robust hydrogen-bonding network. It is plausible that the molecules would form chains or dimeric motifs through N-H···N interactions. For instance, the primary amine of one molecule could donate a hydrogen to the secondary amine of a neighboring molecule, creating a catemeric chain.

π-π Stacking: The naphthalene rings are expected to participate in significant π-π stacking interactions. nih.gov The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, with inter-planar distances typically in the range of 3.3 to 3.8 Å. These interactions are crucial in stabilizing the crystal lattice by maximizing van der Waals forces between the aromatic systems. In related structures, such as those of 2-(naphthalen-n-ylamino)-nicotinic acids, π-π stacking has been shown to be a dominant factor in their solid-state assembly. nih.gov

Hypothetical Intermolecular Interaction Data Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N(primary)-H···N(secondary) | 2.9 - 3.2 | 150 - 170 |

| π-π Stacking | Naphthalene···Naphthalene | 3.4 - 3.7 (centroid-centroid) | - |

| C-H···π | C(ethyl)-H···π(naphthalene) | 3.2 - 3.6 | 130 - 160 |

Implications for Crystal Engineering and Supramolecular Assembly

The diverse array of non-covalent interactions present in this compound makes it an interesting target for crystal engineering and the design of novel supramolecular assemblies.

Polymorphism: The conformational flexibility of the ethylenediamine linker, coupled with the multiple possibilities for hydrogen bonding and π-π stacking, suggests that this compound may exhibit polymorphism. nih.gov Different crystalline forms could arise from subtle changes in crystallization conditions, leading to variations in the intermolecular interaction motifs and, consequently, different physicochemical properties.

Co-crystallization: The hydrogen-bonding capabilities of the diamine moiety make this compound an excellent candidate for co-crystallization with other molecules, such as carboxylic acids or other hydrogen bond acceptors. By systematically choosing co-formers, it is possible to create new solid forms with tailored structures and properties. The formation of an oxalate (B1200264) salt of the N1-(naphthalen-1-yl) analog highlights the potential for influencing crystallization behavior through salt formation. researchgate.net

Design of Functional Materials: The ability to form extended supramolecular structures through a combination of hydrogen bonding and π-π stacking opens up possibilities for the design of functional organic materials. The naphthalene units provide potential for charge transport, and by controlling their packing through crystal engineering, it may be possible to develop materials with specific electronic or photophysical properties. The principles of supramolecular assembly guided by hydrogen bonding in naphthalene-based systems are well-established and could be applied here. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies for N1 Naphthalen 2 Yl Ethane 1,2 Diamine

Reactivity of Amine Functionalities

The ethylenediamine (B42938) portion of the molecule contains both a primary and a secondary amine, each exhibiting characteristic nucleophilic properties. The primary amine is generally more reactive than the secondary amine due to reduced steric hindrance. This difference in reactivity can often be exploited to achieve selective functionalization.

Acylation and Sulfonylation Reactions

The amine groups of N1-(naphthalen-2-yl)ethane-1,2-diamine are expected to react readily with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental transformations for protecting the amine groups or for introducing new functional moieties.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated products. Depending on the reaction conditions and stoichiometry, mono-acylation at the more reactive primary amine or di-acylation at both nitrogen atoms can be achieved.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in a basic medium would produce the corresponding sulfonamides. These derivatives are often stable, crystalline solids.

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl Chloride | Amide |

| Acyl Anhydride | Acetic Anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

Alkylation and Arylation Reactions

The nitrogen atoms in this compound can act as nucleophiles in alkylation and arylation reactions, leading to the formation of new carbon-nitrogen bonds.

Alkylation: N-alkylation can be accomplished using alkyl halides or through reductive amination. The reaction of the diamine with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as potential quaternization. Catalytic N-alkylation using alcohols as alkylating agents, often mediated by ruthenium or other transition metal complexes, provides a more atom-economical route. nih.govrsc.org

Arylation: The introduction of an additional aryl group onto the amine nitrogens can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This reaction typically employs palladium or copper catalysts to couple the amine with an aryl halide (e.g., iodobenzene, bromobenzene) or triflate. nih.govd-nb.infonih.govorganic-chemistry.org This methodology is highly versatile, allowing for the synthesis of a wide range of N-aryl derivatives.

| Reaction Type | Typical Reagents | Catalyst/Conditions | Product |

| N-Alkylation | Alkyl Halide | Base | N-Alkyl Amine |

| N-Alkylation | Alcohol | Ru or Ir catalyst | N-Alkyl Amine |

| N-Arylation | Aryl Halide/Triflate | Pd or Cu catalyst, Base | N-Aryl Amine |

Imine and Schiff Base Formation

The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. iau.irekb.egresearchgate.netimpactfactor.orgusu.ac.id This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

The reaction can be controlled to involve only the primary amine or, under forcing conditions with an excess of the carbonyl compound, potentially involve both amine groups to form a bis-imine if the secondary amine participates. Schiff bases derived from ethylenediamines are important ligands in coordination chemistry and can form stable complexes with various metal ions. iau.irekb.eg

Chemical Transformations Involving the Naphthalene (B1677914) Moiety

The naphthalene ring system is an electron-rich aromatic core that is susceptible to various transformations, including electrophilic substitution, oxidation, and reduction. The presence of the aminoethylamino substituent at the C-2 position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Potentials

The N-alkylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr). In naphthalene, substitution can occur at the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. For a 2-substituted naphthalene, the α-positions adjacent to the substituent (C-1 and C-3) are the most activated sites for electrophilic attack.

Therefore, for this compound, electrophilic substitution is strongly favored at the C-1 position due to the powerful activating and directing effect of the amino group. wikipedia.orgwordpress.com The C-3 position is a secondary site for substitution. Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid and sulfuric acid.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).

| Reaction | Reagents | Major Product Position |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro |

| Bromination | Br₂, FeBr₃ | 1-Bromo |

| Sulfonation | SO₃, H₂SO₄ | 1-Sulfonic acid |

| Acylation | RCOCl, AlCl₃ | 1-Acyl |

The strong activation by the amino group can sometimes lead to polysubstitution or side reactions, and protection of the amine functionalities may be necessary prior to carrying out these transformations.

Oxidation and Reduction Chemistry of the Naphthalene Ring System

Oxidation: The naphthalene ring system, particularly when activated by an amino group, can be susceptible to oxidation. The amino group increases the electron density of the ring it is attached to, making that ring more prone to oxidative cleavage. sarthaks.comdoubtnut.comtardigrade.in Treatment with strong oxidizing agents like chromic acid or potassium permanganate (B83412) could potentially lead to the cleavage of the substituted ring to form phthalic acid derivatives. wordpress.com In some cases, oxidation can lead to the formation of naphthoquinones. dtic.mil For instance, the oxidation of 2-naphthylamine (B18577) can yield ortho-carboxy-hydrocinnamic acid. wikipedia.org

Reduction: The aromatic naphthalene core can be reduced to form dihydronaphthalene or tetrahydronaphthalene (tetralin) derivatives.

Catalytic Hydrogenation: Under high pressure and temperature with catalysts like Nickel, Platinum, or Palladium, the naphthalene ring can be fully or partially hydrogenated. libretexts.org

Birch Reduction: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, can selectively reduce one of the rings. wikipedia.orgmpaathshaala.com This method typically yields 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.ilresearchgate.net For naphthalene derivatives with an electron-donating group, reduction generally occurs on the unsubstituted ring.

Cyclization Reactions and Heterocyclic Compound Formation Derived from this compound

The presence of the 1,2-diamine moiety makes this compound an ideal precursor for a variety of cyclization reactions, leading to the formation of diverse nitrogen-containing heterocyclic compounds. These reactions typically involve condensation with bifunctional electrophiles, such as dicarbonyl compounds, to form new ring systems.

Formation of Pyrazine and Quinoxaline Derivatives: A well-established route to six-membered heterocycles involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to yield pyrazine-containing structures. nih.govijbpas.com In the case of this compound, this reaction would produce tetrahydropyrazine (B3061110) rings. For instance, the reaction with a 1,2-diketone like benzil (B1666583) (1,2-diphenylethane-1,2-dione) is expected to form a 2,3-diphenyl-5-(naphthalen-2-yl)-1,2,3,4-tetrahydropyrazine derivative. This type of condensation is a robust and high-yielding method for creating complex pyrazines. researchgate.net The general reaction is widely applicable, allowing for the synthesis of a library of derivatives by varying the dicarbonyl component. researchgate.net

Table 1: Potential Heterocyclic Products from Cyclization Reactions

| Dicarbonyl Reagent | Expected Heterocyclic Product | Heterocycle Class |

|---|---|---|

| Glyoxal | 5-(Naphthalen-2-yl)-1,2,3,4-tetrahydropyrazine | Tetrahydropyrazine |

| Benzil | 2,3-Diphenyl-5-(naphthalen-2-yl)-1,2,3,4-tetrahydropyrazine | Tetrahydropyrazine |

| 2,3-Butanedione | 2,3-Dimethyl-5-(naphthalen-2-yl)-1,2,3,4-tetrahydropyrazine | Tetrahydropyrazine |

Synthesis of Naphthalene-Fused Diazepines: Seven-membered heterocyclic rings, specifically diazepines, are of significant interest in medicinal chemistry. iaset.us The reaction of diamines with appropriate carbonyl compounds or their equivalents is a primary strategy for their synthesis. nih.gov Analogous reactions using substituted diaminonaphthalenes have been shown to produce various naphtho nih.govnih.govdiazepines. nih.govsemanticscholar.org By reacting this compound with α,β-unsaturated ketones or 1,3-dicarbonyl compounds, it is possible to construct benzodiazepine-like structures where the naphthalene ring is a substituent on the diazepine (B8756704) core. For example, a three-component reaction between the diamine, a 1,3-diketone, and an aromatic aldehyde can lead to the formation of highly substituted diazepine derivatives in a single step. researchgate.net

Synthesis of Complex Ligand Architectures and Pro-ligands from this compound Precursors

The dual nitrogen donor sites of this compound make it not only a useful synthon for heterocycles but also an excellent scaffold for designing complex ligands and pro-ligands for coordination chemistry.

Schiff Base Pro-ligand Synthesis: One of the most effective strategies for developing complex ligand architectures is through the synthesis of Schiff bases. This involves the condensation of the primary amine group of this compound with an aldehyde or ketone. yu.edu.joresearchgate.net This reaction converts the diamine into a pro-ligand, introducing an imine nitrogen which, along with the remaining secondary amine nitrogen, can act as donor sites.

If the chosen aldehyde or ketone contains an additional donor atom (e.g., a hydroxyl group in salicylaldehyde (B1680747) or a pyridyl nitrogen in pyridine-2-carbaldehyde), the resulting Schiff base becomes a tridentate or even tetradentate ligand. nih.gov These multi-dentate ligands are capable of forming highly stable complexes with a wide range of transition metals. The electronic properties of the ligand, and consequently the metal complex, can be fine-tuned by selecting different substituted aldehydes. nih.govekb.eg For instance, reacting the diamine with two equivalents of salicylaldehyde would yield a tetradentate N2O2 ligand.

Table 2: Examples of Schiff Base Pro-ligands Derived from this compound

| Aldehyde/Ketone Reagent | Resulting Schiff Base Pro-ligand | Potential Denticity | Donor Atoms |

|---|---|---|---|

| Salicylaldehyde | N-(2-((2-hydroxybenzylidene)amino)ethyl)-N-(naphthalen-2-yl)amine | Tridentate | N, N, O |

| Pyridine-2-carbaldehyde | N-(naphthalen-2-yl)-N-(2-((pyridin-2-ylmethylene)amino)ethyl)amine | Tridentate | N, N, N |

| 2-Acetylpyridine | N-(2-((1-(pyridin-2-yl)ethylidene)amino)ethyl)-N-(naphthalen-2-yl)amine | Tridentate | N, N, N |

The synthesis of these Schiff base ligands provides access to a vast array of coordination complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. ekb.egajol.info

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of published scientific literature concerning the coordination chemistry of the specific compound This compound .

The conducted searches, aimed at gathering information for the detailed outline provided, did not yield any specific experimental studies, synthetic procedures for its metal complexes, or characterization data such as single-crystal X-ray diffraction, spectroscopic analysis, or magnetic properties for complexes of this particular ligand. The vast majority of available research focuses on the isomeric compound, N1-(naphthalen-1-yl)ethane-1,2-diamine, which has different structural and electronic properties and is therefore not applicable to this request.

Due to the strict requirement to focus solely on this compound and the absence of the necessary scientific data to populate the requested sections and subsections, it is not possible to generate a thorough, informative, and scientifically accurate article as outlined. Proceeding would require speculation or the inclusion of data for an incorrect compound, which would compromise the integrity and accuracy of the information provided.

Therefore, the requested article on the "Coordination Chemistry of this compound as a Bidentate Ligand" cannot be produced at this time.

Coordination Chemistry of N1 Naphthalen 2 Yl Ethane 1,2 Diamine As a Bidentate Ligand

Thermodynamic Stability and Kinetic Lability of N1-(naphthalen-2-yl)ethane-1,2-diamine Metal Complexes

The stability of a metal complex in solution is described by two distinct concepts: thermodynamic stability, which relates to the equilibrium position of the complex formation, and kinetic lability, which pertains to the rate at which the complex undergoes ligand substitution reactions. libretexts.org

The thermodynamic stability of a metal complex is quantified by its formation constant (Kf), also known as the stability constant. For a bidentate ligand like this compound (L), the stepwise formation with a metal ion (M) can be represented by the following equilibria:

M + L ⇌ ML; K1 = [ML]/([M][L])

ML + L ⇌ ML2; K2 = [ML2]/([ML][L])

ML2 + L ⇌ ML3; K3 = [ML3]/([ML2][L])

Complexes formed with chelating ligands like this compound are significantly more stable than those formed with analogous monodentate ligands (e.g., ammonia (B1221849) or simple amines). This phenomenon is known as the chelate effect . libretexts.org The enhanced stability is primarily due to a favorable entropy change upon chelation, as one bidentate ligand displaces two or more monodentate solvent ligands, increasing the number of free molecules in the system. libretexts.org

While specific formation constants for this compound complexes are not widely reported, the values can be expected to follow general trends observed for similar bidentate amine ligands, such as the Irving-Williams series (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+). However, the bulky naphthyl substituent would likely lead to lower formation constants compared to unsubstituted ethylenediamine (B42938) due to steric hindrance, which can weaken the metal-ligand bonds.

Table 1: Illustrative Comparison of Log K1 Formation Constants for Ethylenediamine (en) and Expected Trend for this compound (naph-en)

| Metal Ion | Log K1 (en) | Expected Log K1 (naph-en) | Rationale for Difference |

| Cu(II) | ~10.6 | < 10.6 | Significant steric hindrance from the naphthyl group opposing the preferred square planar geometry. |

| Ni(II) | ~7.5 | < 7.5 | Steric clash between ligands in an octahedral geometry would decrease stability relative to [Ni(en)3]2+. libretexts.org |

| Zn(II) | ~5.7 | < 5.7 | Steric hindrance impacts the formation of a stable tetrahedral or octahedral complex. |

| Co(II) | ~5.9 | < 5.9 | The bulky ligand would destabilize the resulting complex compared to the simpler ethylenediamine analogue. |

Note: 'en' values are approximate and sourced from established data. researchgate.networdpress.com 'naph-en' values are hypothetical predictions.

Kinetic lability refers to the rate at which ligands in a coordination complex are replaced by others. Complexes are classified as labile if they undergo rapid substitution (typically within a minute) or inert if their reactions are slow. cbpbu.ac.inlibretexts.org It is crucial to distinguish lability from thermodynamic instability; a complex can be thermodynamically stable but kinetically labile, and vice versa. libretexts.org

The lability of a complex is strongly influenced by the electronic configuration of the central metal ion. libretexts.org

Labile Complexes : Generally formed by metal ions with electrons in anti-bonding eg* orbitals (e.g., high-spin d4, d7, d9 like Cu2+) or with empty t2g orbitals (e.g., d1, d2). Metal ions from the s-block and d10 ions like Zn2+ also form labile complexes. libretexts.orglibretexts.org

Inert Complexes : Typically involve metal ions with specific electron configurations that result in high ligand field stabilization energy (LFSE), such as d3 (e.g., Cr3+) and low-spin d6 (e.g., Co3+). libretexts.orglibretexts.org

Complexes of this compound with common divalent first-row transition metals like Cu(II) and Ni(II) are expected to be kinetically labile. libretexts.orgcbpbu.ac.in The ability of Ni(II) to readily form five- or six-coordinate intermediates facilitates rapid ligand exchange, making its complexes labile despite often being thermodynamically stable. cbpbu.ac.in Conversely, a Cr(III) complex with this ligand would be expected to be kinetically inert.

Table 2: General Classification of Metal Ion Lability

| Classification | Metal Ions | Expected Lability with this compound |

| Labile | Cu(II), Co(II), Fe(II), Mn(II), Zn(II) | High |

| Inert | Cr(III), Co(III), Ru(II), Pt(II) | Low |

| Intermediate | Ni(II), V(II), Fe(III) | Intermediate to High |

Source: Based on general principles of kinetic lability. libretexts.orglibretexts.org

Redox Chemistry of Metal Complexes Incorporating this compound

When this compound coordinates to a redox-active metal, such as copper or nickel, the ligand's electronic properties can influence the stability of different oxidation states of the metal. The redox potential of the M(n+1)/Mn+ couple is a measure of this effect. The N,N-donor set of the diamine ligand is generally effective at stabilizing higher oxidation states of the metal ion. nih.gov

The redox behavior of these complexes can be investigated using electrochemical techniques like cyclic voltammetry. rsc.org For a copper complex, the Cu(II)/Cu(I) redox potential is sensitive to the coordination geometry and the nature of the donor atoms. nih.gov The strong sigma-donating character of the two amine nitrogens in this compound would be expected to stabilize the Cu(II) state, leading to a more negative redox potential compared to ligands with softer donor atoms (like sulfur). nih.gov

Table 3: Hypothetical Redox Potentials for Metal Complexes with this compound (L)

| Redox Couple | Solvent | E1/2 (V vs. Fc/Fc+) (Predicted) | Factors Influencing Potential |

| [Cu(L)2]2+/[Cu(L)2]+ | Acetonitrile | -0.4 to -0.7 V | The strong σ-donating amine groups stabilize Cu(II). The steric bulk may enforce a distorted geometry, affecting the potential. nih.gov |

| [Ni(L)3]3+/[Ni(L)3]2+ | DMF | +0.5 to +0.9 V | The N-donor environment stabilizes the Ni(III) oxidation state. rsc.org |

Note: These values are illustrative predictions based on trends for similar N-donor ligands. rsc.orgresearchgate.net

Spectroscopic Signatures of Metal-Ligand Coordination

The formation of a coordination complex between a metal ion and this compound results in distinct changes in its spectroscopic properties, which can be monitored by IR and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Coordination of the nitrogen lone pairs to the metal center alters the vibrational frequencies of the ligand. Key expected changes include:

A shift in the N-H stretching vibrations (typically found around 3300-3400 cm-1).

Changes in the C-N stretching and N-H bending modes (around 1050-1250 cm-1 and 1600 cm-1, respectively). researchgate.net

The appearance of new, low-frequency bands in the far-IR region (typically 400-500 cm-1), which are assigned to the M-N stretching vibrations, providing direct evidence of coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information on both the ligand and the metal center.

Intraligand Transitions: The naphthalene (B1677914) moiety exhibits strong π → π* transitions, typically in the UV region (250-320 nm). researchgate.netijcesen.com Upon coordination, these bands may experience a slight shift (bathochromic or hypsochromic) due to the electronic perturbation caused by the metal ion.

Ligand-to-Metal Charge Transfer (LMCT) Bands: Transitions from the nitrogen donor orbitals to the empty or partially filled d-orbitals of the metal ion can occur. These are often intense and may appear in the near-UV or visible region.

d-d Transitions: For transition metal complexes, weak absorptions corresponding to electronic transitions between d-orbitals of the metal ion are observed in the visible region. The position and intensity of these bands are dictated by the metal, its oxidation state, and the ligand field strength, providing insight into the coordination geometry (e.g., octahedral or tetrahedral). rasayanjournal.co.in

Table 4: Expected Spectroscopic Features for Metal Complexes of this compound

| Spectroscopy Type | Feature | Expected Wavenumber/Wavelength | Change Upon Coordination |

| IR | ν(N-H) stretch | 3300-3400 cm-1 | Shift to lower or higher frequency and broadening. |

| IR | ν(M-N) stretch | 400-500 cm-1 | Appearance of new band(s). nih.gov |

| UV-Vis | Intraligand (π → π*) | 250-320 nm | Minor shift and/or change in intensity. researchgate.netijcesen.com |

| UV-Vis | d-d transition (e.g., for Ni(II)) | 500-700 nm | Appearance of weak absorption bands characteristic of the coordination geometry. rasayanjournal.co.in |

Theoretical and Computational Investigations of N1 Naphthalen 2 Yl Ethane 1,2 Diamine and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For a molecule like N1-(naphthalen-2-yl)ethane-1,2-diamine, DFT, often with a basis set such as 6-31G(d,p) or higher, provides a robust framework for analysis.

The electronic behavior of this compound is dominated by the interplay between the electron-rich naphthalene (B1677914) ring and the flexible, electron-donating ethylenediamine (B42938) side chain.

Electronic Structure and Charge Distribution: The nitrogen atoms of the diamine group donate electron density to the aromatic naphthalene system. Natural Bond Orbital (NBO) analysis would likely reveal a net negative charge on the nitrogen atoms and a delocalization of charge across the naphthalene ring. The amino group attached directly to the ring (an aniline-like nitrogen) will have its lone pair participate in resonance with the π-system of the naphthalene, influencing the charge distribution across the aromatic carbons. The terminal primary amine group will have a more localized lone pair.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring and the adjacent nitrogen atom. This indicates that these are the most probable sites for electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: The LUMO is also anticipated to be distributed across the π-system of the naphthalene ring. The energy of the LUMO relates to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. Theoretical studies on similar diaminonaphthalene compounds show that the position of the amino substituents affects the energy gap. strem.com For this compound, the electron-donating nature of the diamine substituent would be expected to raise the HOMO energy and lower the HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 1: Hypothetical Electronic Properties Calculated via DFT This table is illustrative and based on typical values for similar aromatic amines.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Represents electron-donating capability |

| LUMO Energy | -0.8 eV | Represents electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability |

The flexibility of the ethylenediamine chain is a defining structural feature of this compound. Conformational analysis helps identify the most stable three-dimensional arrangements of the molecule.

The key degrees of freedom are the torsion angles around the C-C bond of the ethane (B1197151) backbone and the C-N bond connecting the chain to the naphthalene ring. The two primary conformations of the ethylenediamine backbone are gauche and anti (or trans).

Gauche Conformation: This conformation may be stabilized by an intramolecular hydrogen bond between the two nitrogen atoms.

Anti Conformation: This conformation results in a more extended, linear arrangement of the N-C-C-N backbone.

A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the energy minima corresponding to stable conformers and the energy barriers to their interconversion. Steric hindrance between the bulky naphthalene group and the terminal -NH2 group would significantly influence the relative energies of these conformers. For its isomer, N1-(naphthalen-1-yl)ethane-1,2-diamine, steric hindrance is noted to restrict rotation. uni.lu A similar, though slightly less pronounced, effect would be expected for the 2-substituted isomer.

DFT calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. For this compound, key predicted vibrations would include:

N-H stretching: Around 3300-3400 cm⁻¹ for the amine groups.

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

N-H bending: Around 1600 cm⁻¹.

C=C aromatic ring stretching: In the 1450-1600 cm⁻¹ region.

C-N stretching: Around 1250-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts.

¹H NMR: Protons on the naphthalene ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons of the ethylenediamine bridge would likely appear as complex multiplets in the δ 2.5-3.5 ppm range, with their exact shifts and coupling patterns dependent on the molecule's conformation. The amine (NH and NH₂) protons would be broad signals.

¹³C NMR: Naphthalene carbons would resonate in the δ 110-140 ppm range, while the aliphatic carbons of the diamine chain would appear further upfield (δ 40-50 ppm).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The UV-Vis spectrum would be dominated by π→π* transitions within the naphthalene ring system, likely resulting in strong absorption bands in the UV region, similar to its 1-naphthyl isomer which shows a λ_max around 320-325 nm. uni.lu

Table 2: Predicted Spectroscopic Data Based on Analogs

| Spectroscopy | Region/Type | Predicted Wavenumber/Shift |

|---|---|---|

| IR | N-H Stretch | 3300-3400 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| ¹H NMR | Methylene Protons | δ 2.5-3.5 ppm |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent.

MD simulations model the explicit interactions between the solute (this compound) and surrounding solvent molecules.

Solvation Shell: In an aqueous solution, water molecules would form a structured solvation shell. Strong hydrogen bonds would be established between water and the two amine groups. The bulky, nonpolar naphthalene ring would induce hydrophobic solvation, where water molecules form a "cage-like" structure around it.

Conformational Dynamics: The presence of a solvent can alter the conformational preferences observed in the gas phase. In polar solvents, the extended anti conformation might be favored as it allows for maximum exposure of the polar amine groups to the solvent. In nonpolar solvents, the gauche conformer, potentially stabilized by an intramolecular hydrogen bond, might become more populated. MD simulations track these conformational changes over time, revealing the flexibility and dynamic nature of the molecule in solution. Studies on similar diamines in water show that hydrogen bonding arrangements are complex and that the hydrocarbon backbone influences association tendencies. chemspider.com

MD simulations provide a detailed picture of the non-covalent forces between molecules, which are critical for understanding properties like solubility and aggregation.

Hydrogen Bonding: The primary intermolecular interaction for this compound is hydrogen bonding. The two amine groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form a network with itself or with protic solvents.

π-π Stacking: The planar naphthalene rings can interact with each other through π-π stacking. In concentrated solutions or the solid state, this would be a significant force, leading to the formation of ordered aggregates.

By analyzing radial distribution functions (RDFs) from an MD trajectory, one can quantify the probability of finding another molecule at a certain distance, providing clear evidence for the strength and nature of these intermolecular interactions.

Reaction Mechanism Studies and Transition State Analysis

The study of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical reactions occur. For a compound like this compound, this would involve mapping the potential energy surface of a given reaction to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

Methodological Approach:

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a common method for these studies, offering a balance between accuracy and computational cost. Different functionals and basis sets would be benchmarked to select the most appropriate level of theory.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed to locate the saddle points on the potential energy surface, which correspond to the transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it connects the intended reactants and products.

Hypothetical Application to this compound:

A hypothetical study could investigate the mechanism of N-alkylation or N-arylation of the diamine. Computational analysis would elucidate the energetics of the reaction pathway, including the activation energy determined by the transition state structure. This would reveal whether the reaction proceeds through an SN1 or SN2 mechanism and how the naphthalene moiety influences the reactivity of the two amine groups.

A study on related diimine compounds, such as N1,N2,1,2-tetraphenylethane-1,2-diimine and its derivatives, utilized molecular mechanics force fields (MMFF94 and MM2) to calculate total energy and identify the most stable conformations. researchgate.net For instance, the total energy for N1,N2,1,2-tetraphenylethane-1,2-diimine was calculated to be 746.902 kcal/mol using MMFF94 before minimization. researchgate.net Such approaches could be adapted to study the conformational landscape of this compound.

Computational Ligand Design Principles and Virtual Screening Methodologies

Computational ligand design and virtual screening are powerful tools in drug discovery and materials science for identifying new molecules with desired properties. These methods leverage the known structure of a biological target or the properties of a lead compound to search large chemical databases.

Ligand Design Principles:

The design of new ligands based on the this compound scaffold would be guided by several principles:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the effect on its activity, predictive models can be built. For example, derivatives of N-(naphthalen-2-yl)acetamide have been synthesized and evaluated for their antiproliferative activities. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. For this compound, a pharmacophore model might include features like aromatic rings, hydrogen bond donors, and acceptors. mdpi.com

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Virtual Screening Methodologies:

Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active ligand like this compound can be used as a template to search for compounds with similar shapes or chemical features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode and affinity of a library of compounds. enamine.net This involves scoring functions to rank the potential ligands. An ensemble-based virtual screening approach combining multiple methods has been used to discover novel neuromuscular blocking agents (NMBAs). mdpi.com

Illustrative Workflow:

A typical virtual screening workflow would involve:

Preparation of a compound library, such as the ZINC15 database. mdpi.com

Filtering the library based on physicochemical properties (e.g., molecular weight, logP). mdpi.com

Docking the filtered compounds into the active site of the target protein. nih.gov

Ranking the compounds based on their docking scores and visual inspection of their binding poses. mdpi.com

Subjecting the top-ranked hits to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex. mdpi.com

While these computational methodologies are well-established, their specific application to this compound for reaction mechanism analysis and ligand design is not yet detailed in the available literature. Future research in this area would be valuable for unlocking the full potential of this chemical scaffold.

Future Research Directions and Emerging Paradigms for N1 Naphthalen 2 Yl Ethane 1,2 Diamine

Development of Novel and Sustainable Synthetic Methodologies for N1-(naphthalen-2-yl)ethane-1,2-diamine Analogues

The future synthesis of this compound and its derivatives will likely prioritize sustainability, efficiency, and diversity. Current methods for similar compounds, such as the reaction of a naphthylamine with a halo-alkane, often involve harsh conditions or catalysts that are not environmentally benign. wikipedia.org Future research should focus on greener alternatives.

Key research objectives include:

Catalyst Development: Exploring the use of earth-abundant metal catalysts or organocatalysts to replace traditional copper or palladium-based systems for the C-N coupling reactions.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes.

Bio-catalysis: Investigating the potential of enzymes to catalyze the formation of the diamine or its precursors, offering high selectivity and mild reaction conditions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for the synthesis of new analogues.

Recent work on the synthesis of other naphthalene (B1677914) derivatives, such as naphthalene-chalcone hybrids and naphthalene-1,4-dione analogues, has demonstrated the feasibility of creating diverse libraries of compounds through multi-step synthetic sequences. nih.govnih.gov Applying these principles to the this compound scaffold could yield a wide array of novel structures with unique properties.

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts | Design of new organocatalysts for C-N bond formation. |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions. |

| Bio-catalysis | High chemo- and regio-selectivity, mild conditions | Enzyme screening and engineering for specific transformations. |

Exploration of Advanced Coordination Modes and Supramolecular Assembly

The this compound molecule contains multiple coordination sites: the two nitrogen atoms of the ethylenediamine (B42938) moiety and the aromatic naphthalene ring system. This structure makes it an excellent candidate for developing complex coordination compounds and novel supramolecular assemblies. While the analogous N-(1-naphthyl)ethylenediamine is known to act as a bidentate ligand, its coordinating ability is considered relatively weak. wikipedia.org

Future research should aim to:

Synthesize and characterize coordination complexes with a variety of transition metals, exploring the ligand's ability to act as a bidentate, bridging, or even tridentate ligand (involving the π-system of the naphthalene ring).

Investigate the influence of the 2-positional substitution on the naphthalene ring on the stability and geometry of the resulting metal complexes compared to the 1-substituted isomer.

Utilize the scaffold to build self-assembled structures like metallacycles, cages, or coordination polymers. The principles of supramolecular assembly, which have been extensively explored for naphthalene-diimide (NDI) derivatives, could be adapted for this purpose. thieme-connect.dethieme-connect.de These NDI-based systems are known for their tunable optoelectronic properties and ability to form functional materials. researchgate.net

Synergistic Approaches Combining Computational Prediction with Experimental Validation

The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating discovery. By modeling the properties and interactions of this compound and its derivatives, researchers can prioritize synthetic targets with the highest probability of success.

Future synergistic studies could include:

DFT (Density Functional Theory) Analysis: As demonstrated in the design of 1,3,4-oxadiazole (B1194373) analogues, DFT can be used to calculate properties like the HOMO-LUMO energy gap to predict the stability and reactivity of new compounds. nih.gov